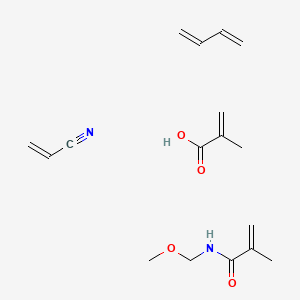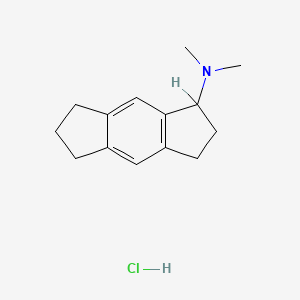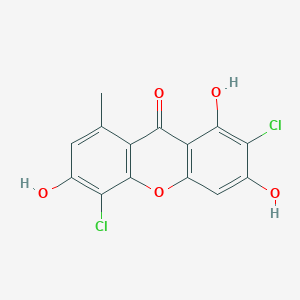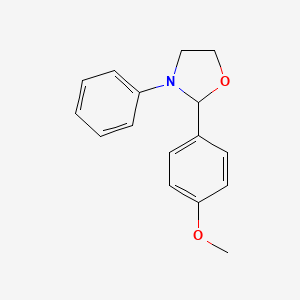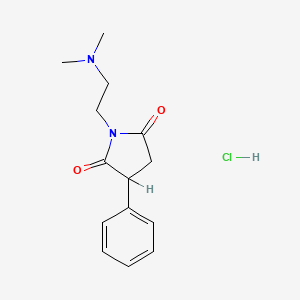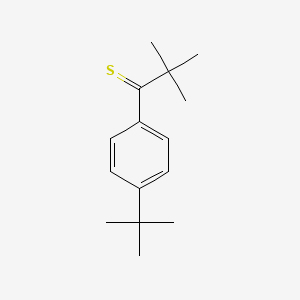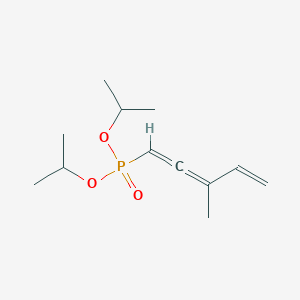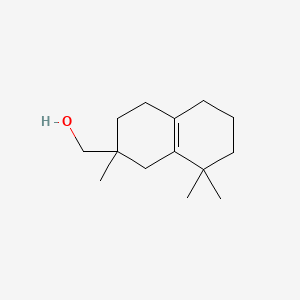
Ethyl octadecanimidate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl octadecanimidate;hydrochloride is a chemical compound with the molecular formula C20H41NO·HCl. It is an imidate ester derivative of octadecanoic acid (stearic acid) and is commonly used in various chemical and biological applications. This compound is known for its reactivity and ability to form stable complexes, making it valuable in synthetic chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl octadecanimidate;hydrochloride can be synthesized through the reaction of octadecanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and results in the formation of the imidate ester. The hydrochloride salt is then obtained by treating the imidate ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl octadecanimidate;hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce octadecanoic acid and ethanol.
Aminolysis: Reaction with amines to form amides.
Reduction: Reduction reactions can convert the imidate ester to the corresponding amine.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.
Aminolysis: Requires the presence of primary or secondary amines and is usually carried out at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Octadecanoic acid and ethanol.
Aminolysis: Corresponding amides.
Reduction: Corresponding amines.
Applications De Recherche Scientifique
Ethyl octadecanimidate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and amides.
Biology: Employed in the modification of biomolecules and the synthesis of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of ethyl octadecanimidate;hydrochloride involves its ability to form stable complexes with various substrates. The imidate ester group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and biological applications, where the compound acts as a versatile intermediate.
Comparaison Avec Des Composés Similaires
Ethyl octadecanimidate;hydrochloride can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl hexadecanimidate;hydrochloride: Similar structure but with a shorter carbon chain (hexadecanoic acid instead of octadecanoic acid).
Ethyl stearate: An ester of stearic acid but lacks the imidate group.
Uniqueness
This compound is unique due to its imidate ester group, which imparts distinct reactivity and stability compared to other esters and amides. This makes it particularly valuable in synthetic chemistry and various industrial applications.
Propriétés
Numéro CAS |
74983-20-3 |
|---|---|
Formule moléculaire |
C20H42ClNO |
Poids moléculaire |
348.0 g/mol |
Nom IUPAC |
ethyl octadecanimidate;hydrochloride |
InChI |
InChI=1S/C20H41NO.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;/h21H,3-19H2,1-2H3;1H |
Clé InChI |
MMNYOMOIHHOPQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=N)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)
